1-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide
Overview
Description
1-(3-Formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the formation of the pyrido[1,2-a]pyrimidin-2-yl core. This can be achieved through a cyclization reaction involving appropriate precursors such as formamide and a suitable pyridine derivative. The reaction conditions often require the use of strong bases or acids, and the process may involve heating under reflux to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route to maximize yield and minimize by-products. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The compound can be reduced to form an amine derivative.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: 1-(3-carboxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide.
Reduction: 1-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-amine.
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Medicinal Chemistry: It has been studied for its potential antiviral, antibacterial, and anticancer properties.
Biology: The compound can be used as a tool in biochemical assays to study enzyme inhibition and protein interactions.
Industry: It may find applications in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism by which 1-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide exerts its effects involves its interaction with specific molecular targets. For example, in the case of antiviral activity, the compound may inhibit viral enzymes by binding to their active sites, thereby preventing viral replication. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
1-(3-Formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-piperidine-4-carboxylic acid ethyl ester
1-(3-Formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-piperidine-4-carboxamide
Methyl ((3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)thio)acetate
Uniqueness: 1-(3-Formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide stands out due to its specific structural features, such as the presence of the formyl group and the piperidine ring, which contribute to its unique chemical and biological properties.
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Properties
IUPAC Name |
1-(3-formyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c16-13(21)10-4-7-18(8-5-10)14-11(9-20)15(22)19-6-2-1-3-12(19)17-14/h1-3,6,9-10H,4-5,7-8H2,(H2,16,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRLJPWEXHEVDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=C(C(=O)N3C=CC=CC3=N2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301148341 | |
Record name | 1-(3-Formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-4-piperidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301148341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
636991-30-5 | |
Record name | 1-(3-Formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-4-piperidinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=636991-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-4-piperidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301148341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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